2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide is an organic compound featuring a complex heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide involves a multi-step organic synthesis. Key steps include:
Formation of the Imidazo-Triazine Core: : This typically involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-triazine scaffold.
Attachment of the Phenyl Group: : A phenyl substituent is introduced, often via a substitution reaction.
Incorporation of the Acetamide Group: : This involves acylation, where an acetamide group is introduced to the molecule.
Introduction of the 4-Methylbenzyl Group: : This step involves a coupling reaction, attaching the 4-methylbenzyl group to the acetamide moiety.
Industrial Production Methods
The industrial production of this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalyst selection to ensure high yield and purity. Continuous flow chemistry and automated synthesis methods could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various chemical reactions:
Oxidation: : The imidazo-triazine core can be further oxidized under appropriate conditions.
Reduction: : Reduction reactions could target specific carbonyl groups within the structure.
Substitution: : The phenyl and methylbenzyl substituents allow for aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing electrophiles or nucleophiles in the presence of a catalyst or under microwave conditions.
Major Products
Products from these reactions vary, including oxidized derivatives, reduced analogs, and substituted versions of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : As a building block for more complex molecules.
Material Science: : Potential use in creating novel materials with unique properties.
Biology
Biochemical Probes: : Investigating biological processes at the molecular level.
Drug Discovery: : Screening for biological activity against various targets.
Medicine
Pharmacology: : Potential therapeutic agents due to its complex structure.
Diagnostics: : Use in developing diagnostic tools and assays.
Industry
Chemical Manufacturing: : As an intermediate in the synthesis of other compounds.
Materials Engineering: : Integration into polymers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In biochemical contexts, it might interact with particular molecular targets such as enzymes or receptors, altering their activity. The imidazo-triazine scaffold could facilitate binding to nucleic acids or proteins, impacting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dioxo-8-phenyl-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide: : Lacks the 4-methylbenzyl group, resulting in different chemical properties.
2-(3,4-Dioxo-8-methyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide: : Substitutes a phenyl group for the methylbenzyl, altering its biological activity.
Uniqueness
The specific structure of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide, with its unique combination of substituents, provides distinctive physicochemical properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15-7-9-16(10-8-15)13-22-18(27)14-26-20(29)19(28)25-12-11-24(21(25)23-26)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAAKTZFDWZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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